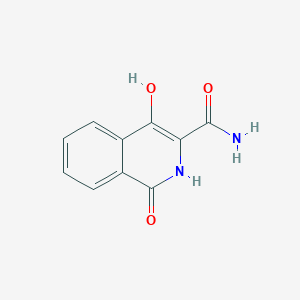

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQOAFBNLVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can be achieved through multiple steps. One common method involves the use of phosphorus pentachloride and trichlorophosphate at 130°C for 1 hour, followed by treatment with ammonia in water at 40-50°C for 5 hours . Another method includes the use of ammonium hydroxide for 48 hours at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-step synthesis involving common reagents and conditions, such as sodium ethoxide, concentrated hydrochloric acid, and dimethylformamide, suggests that scalable production is feasible .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinoline derivatives, a process driven by the electron-rich isoquinoline core. Under oxidative conditions:

-

The hydroxyl group at position 4 and the carbonyl group at position 1 participate in electron transfer, leading to ring aromatization.

-

Common oxidizing agents include peroxides and transition-metal catalysts, though specific conditions for this compound require further characterization.

Substitution Reactions

The carboxamide group (-CONH₂) and hydroxyl group (-OH) serve as nucleophilic sites for substitution:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) to form N- or O-substituted derivatives.

-

Phosphorylation : Treatment with POCl₃ at elevated temperatures (130°C) facilitates chlorination at position 4, as demonstrated in analogous methyl ester derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, 130°C, 10 min | 4-Chloroisoquinoline-3-carboxamide | 87–90% |

Tautomerization and Rearrangement

In solution, the compound undergoes tautomerization and subsequent α-ketol-type rearrangements :

-

Tautomerization : Shifts between keto (1-oxo) and enol (4-hydroxy) forms (Figure 1A).

-

Hydroxylation : Autooxidation via radical intermediates generates hydroperoxide species, which decompose to hydroxy derivatives.

-

Rearrangement : The α-ketol rearrangement migrates substituents (e.g., ethoxycarbonyl groups) from C-3 to C-4, forming homophthalimide derivatives (Figure 1B).

Key Mechanistic Steps :

-

Radical initiation by molecular oxygen forms peroxy intermediates.

-

Homolytic cleavage of hydroperoxides yields alkoxy radicals.

-

Intramolecular migration of substituents stabilizes the final product .

Hydrogen Bonding and Stability

-

The hydroxyl group participates in hydrogen bonding, influencing solubility and crystallization behavior .

-

Stability under acidic/basic conditions depends on pH:

-

Acidic : Protonation of the carbonyl oxygen enhances electrophilicity.

-

Basic : Deprotonation of the hydroxyl group increases nucleophilic reactivity.

-

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a series of synthesized compounds showed effective inhibition against PANC-1 (pancreatic cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells, with GI50 values ranging from 0.15 to 1.4 μM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline scaffold could enhance biological potency.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV. A study highlighted the design of new compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, which showed promising anti-HIV activity. The modifications aimed to improve the efficacy of these compounds against HIV integrase, a critical enzyme in the viral lifecycle .

Dopamine Receptor Modulation

Research indicates that certain derivatives of isoquinoline compounds act as positive allosteric modulators of dopamine receptors. This activity is particularly relevant for conditions such as Parkinson's disease and schizophrenia. Compounds derived from this compound have shown potential in enhancing cognitive function and alleviating symptoms associated with these disorders .

Antibacterial Activity

The antibacterial properties of this compound have been explored as well. Studies have reported that derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein production .

Synthesis and Structure Optimization

The synthesis of this compound involves multiple synthetic routes that allow for structural modifications to enhance biological activity. Techniques such as peptide coupling and molecular docking studies are employed to optimize the pharmacophore for better interaction with biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Brominated Derivatives

Compounds such as N-Benzyl-4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (12f) and 4-Bromo-N-(4-morpholinophenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (12i) () feature bromine at the 4-position. These substitutions enhance steric bulk and electronic effects, influencing binding to viral proteases. For example:

Quinoline vs. Isoquinoline Derivatives

Quinoline-based analogues (e.g., 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides) replace the isoquinoline core with a quinoline system. The additional methoxy groups in these derivatives improve solubility and anti-inflammatory activity in murine models (). For instance, N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxamides exhibit 40–60% inhibition of inflammation in rats at 10 mg/kg doses .

Dihydrocinnoline Derivatives

4-Oxo-1,4-dihydrocinnoline-3-carboxamides (e.g., compound 76) feature a fused benzene-pyridazine core. These compounds, synthesized via cyclization with titanium tetrachloride (), show distinct activity profiles. For example, 76 demonstrated IC₅₀ = 0.8 µM against BACE-1, a target for Alzheimer’s disease, compared to weaker activity in isoquinoline analogues .

Protease Inhibition

- 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide derivatives: Exhibit moderate WNV protease inhibition (e.g., 12j: IC₅₀ = 1.7 µM) via binding to the NS2B/NS3 active site, as confirmed by molecular docking ().

- Quinoline-3-carboxamides: Less potent against WNV protease but stronger in anti-inflammatory models (e.g., >50% edema reduction at 20 mg/kg) .

- BACE-1 inhibitors: Isoquinoline derivatives show weaker activity (IC₅₀ > 5 µM) compared to optimized quinoline and cinnoline derivatives (IC₅₀ < 1 µM) .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (DMSO) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 219.20 | Not reported | Moderate | 4-OH, 3-carboxamide |

| 12f (Br-substituted) | 357.02 | 208–209 | Low | 4-Br, N-benzyl |

| Quinoline-3-carboxamide (12) | 277.25 | 190–192 | High | 6,7-dimethoxy, 3-carboxamide |

| Cinnoline-3-carboxamide (76) | 318.34 | 165–167 | Moderate | 4-oxo, 1-pentyl |

Key Research Findings

Substituent Impact: Bromine and morpholinophenyl groups enhance protease binding but reduce solubility. Methoxy groups in quinoline derivatives improve bioavailability .

Scaffold Flexibility: The isoquinoline core offers versatility for antiviral applications, while quinoline and cinnoline systems are better suited for CNS targets like BACE-1 .

Synthetic Challenges: Low yields in brominated isoquinolines highlight the need for optimized catalytic systems .

Biological Activity

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The compound features a hydroxyl group, a carbonyl group, and an amide functional group, which are critical for its interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, some derivatives have been designed as inhibitors for the hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrate competitive inhibition by mimicking substrates involved in viral replication.

Anticancer Potential

Studies have shown that certain isoquinoline derivatives possess anticancer activity. For instance, compounds related to 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline have been evaluated for their effects on various human cancer cell lines. In vitro assays revealed promising antiproliferative effects against leukemia and breast cancer cell lines, indicating potential for further development as anticancer agents .

The mechanism of action for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives often involves the inhibition of key enzymes in metabolic pathways. For example, docking studies have suggested that these compounds can effectively bind to enzymes critical for viral replication and cancer cell proliferation .

Inhibition Studies

A series of studies have quantitatively assessed the inhibitory effects of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives on various biological targets:

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| 11c | HCV NS5B Polymerase | 5.9 | Moderate Inhibitory Activity |

| 3l | PARP1 | 156 | Potent Inhibition |

| N/A | Cancer Cell Lines (HL-60) | N/A | Promising Antiproliferative Activity |

These results highlight the compound's potential across multiple therapeutic areas.

Structural Variations

The biological activity of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline can be enhanced through structural modifications. For example, the introduction of different substituents on the isoquinoline core has been shown to alter pharmacokinetic properties and improve binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with β-ketoamides under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization). Optimization studies show that ethanol at 100°C with catalytic acetic acid yields ~65% purity, while DMF at 120°C improves cyclization efficiency but requires post-synthesis purification via column chromatography .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dihydroisoquinoline core. Key signals include a downfield singlet at δ 11.2 ppm (NH of the carboxamide) and a doublet at δ 7.8–8.2 ppm (aromatic protons). X-ray crystallography further resolves intramolecular hydrogen bonding between the 4-hydroxy and carbonyl groups, stabilizing the planar structure .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The compound exhibits pH-dependent solubility: poorly soluble in water (<0.1 mg/mL at pH 7.4) but soluble in DMSO (>50 mg/mL). Stability studies (HPLC monitoring) indicate degradation at pH <3 (hydrolysis of the carboxamide) or pH >9 (deprotonation of the hydroxyl group). Storage recommendations: −20°C in anhydrous DMSO under nitrogen .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron-deficient regions at the carboxamide and hydroxyl groups, suggesting sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies steric clashes with bulkier substituents at the 1-oxo position, guiding synthetic prioritization of smaller functional groups .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 20 μM for kinase inhibition) often arise from assay conditions. Standardization steps:

- Use ATP concentration-matched kinase assays (1 mM ATP).

- Validate cell permeability via LC-MS quantification of intracellular compound levels.

- Control for metabolite interference (e.g., glucuronidation) using β-glucuronidase inhibitors in cell-based assays .

Q. How does the compound’s tautomeric equilibrium influence its reactivity in nucleophilic environments?

- Methodological Answer : The 4-hydroxy-1-oxo moiety exists in keto-enol tautomerism, confirmed by ¹H-¹⁵N HMBC spectroscopy. In polar aprotic solvents (e.g., DMSO), the enol form predominates, enhancing reactivity with electrophiles (e.g., alkyl halides). In aqueous buffers, the keto form stabilizes, reducing nucleophilic attack susceptibility. Kinetic studies (UV-Vis monitoring) quantify tautomer ratios under varying conditions .

Q. What are the best practices for analyzing metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate the compound (10 μM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample aliquots at 0, 5, 15, 30, and 60 minutes, quench with acetonitrile, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) using first-order decay models. Compare with control (without NADPH) to distinguish oxidative vs. non-enzymatic degradation .

Methodological Design and Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Systematically vary substituents at positions 1 (oxo), 3 (carboxamide), and 4 (hydroxy).

- Assay selection : Prioritize high-throughput screening (HTS) for target engagement (e.g., fluorescence polarization) followed by secondary assays (e.g., SPR for binding kinetics).

- Data normalization : Use Z-score or % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

Q. What statistical methods are recommended for analyzing contradictory pharmacological data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent, cell line). Use Bayesian hierarchical models to integrate data from multiple studies, weighting by sample size and assay reliability. For in vitro-in vivo discrepancies, apply allometric scaling adjusted for species-specific metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.